

strategies to reduce chlorate formation during water disinfection processes

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Compound of Interest

Compound Name: Chlorate

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Technical Support Center: Chlorate Formation in Water Disinfection

This guide provides technical support for researchers, scientists, and water treatment professionals on strategies to minimize **chlorate** formation during water disinfection processes. It includes frequently asked questions, a troubleshooting guide for elevated **chlorate** levels, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is **chlorate** and why is it a concern in water disinfection?

A1: **Chlorate** (ClO_3^-) is a chemical anion that can form as a disinfection byproduct (DBP) during water treatment processes that use chlorine-based disinfectants like sodium hypochlorite or chlorine dioxide.^{[1][2][3][4]} Health concerns associated with **chlorate** exposure include potential effects on the thyroid gland by inhibiting iodine uptake and, at high levels, damage to red blood cells.^{[3][4][5][6]} Regulatory bodies like the World Health Organization (WHO) and the European Union have set guideline values or limits for **chlorate** in drinking water to protect public health.^{[1][2][7][8][9]}

Q2: How does **chlorate** form when using sodium hypochlorite (bleach) for disinfection?

A2: **Chlorate** formation from sodium hypochlorite (NaOCl) solutions is primarily due to the chemical degradation of the hypochlorite ion (OCl^-).^{[1][10]} This degradation is a slow disproportionation reaction where hypochlorite is converted to **chlorate** and chloride.^[7] The process is significantly influenced by several factors, including storage temperature, storage time, initial hypochlorite concentration, pH, and exposure to light and metal contaminants.^{[1][3][7]}

Q3: What are the main factors that accelerate **chlorate** formation in sodium hypochlorite solutions?

A3: The key factors that accelerate the degradation of hypochlorite into **chlorate** are:

- **High Temperature:** Higher temperatures significantly increase the rate of chemical decomposition. Storing hypochlorite in a cool environment is crucial.^{[1][3][7]}
- **Long Storage Time:** The longer the solution is stored, the more time there is for degradation to occur. Using fresh solutions is recommended.^{[1][3][4][7]}
- **High Concentration:** High-strength hypochlorite solutions (>10-12%) degrade more rapidly than lower-concentration solutions.^{[1][3][7]}
- **Low pH:** Hypochlorite is more stable at an alkaline pH, typically between 11 and 13. A pH below 11 accelerates the degradation process.^{[1][7][11]}
- **Light Exposure:** UV light can accelerate the breakdown of hypochlorite.^[7]
- **Metal Contamination:** Contact with metals can catalyze the decomposition of hypochlorite.^[7]

Q4: How does using chlorine dioxide (ClO_2) lead to **chlorate** formation?

A4: When chlorine dioxide is used for disinfection, it rapidly decomposes in water to form chlorite (ClO_2^-) as the primary byproduct, along with some **chlorate** (ClO_3^-) and chloride (Cl^-).^{[12][13]} **Chlorate** can be formed directly from the chlorine dioxide generator if not properly operated, or it can be formed in the treated water if any residual chlorite reacts with free chlorine that might be applied in a subsequent disinfection step.^[12]

Q5: What is on-site generation (OSG) of hypochlorite, and how does it affect **chlorate** levels?

A5: On-site generation (OSG) systems produce a low-concentration (typically <1%) sodium hypochlorite solution by electrolyzing a brine (salt) solution.[1] This approach offers significant advantages for controlling **chlorate** formation because the hypochlorite is produced as needed, minimizing storage time.[1][3] Additionally, the lower concentration of the generated solution is inherently more stable, further reducing the rate of degradation to **chlorate**. [1][3]

Troubleshooting Guide: High Chlorate Levels

This guide provides a systematic approach to identifying and mitigating the cause of elevated **chlorate** concentrations in your experimental or water treatment system.

Issue: **Chlorate** concentration exceeds the target or regulatory limit in finished water.

Step 1: Initial Assessment & Data Verification

- **Confirm Analytical Results:** Re-run the analysis on a fresh sample to confirm the initial high reading. Use a certified reference material to verify instrument calibration.
- **Review Disinfection Protocol:** Check the disinfectant type (e.g., bulk sodium hypochlorite, on-site generated hypochlorite, chlorine dioxide), dose, and contact time.
- **Gather Historical Data:** Compare recent **chlorate** levels with historical data to determine if this is a sudden spike or a gradual trend.

Step 2: Investigate the Disinfectant Source

The most common source of **chlorate** is the disinfectant solution itself, particularly aged or improperly stored bulk sodium hypochlorite.

Scenario A: Using Bulk Sodium Hypochlorite

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- **Evaluate Storage Conditions:**
 - **Temperature:** Is the storage tank in a cool, climate-controlled area (ideally below 25°C)?[7] Higher temperatures dramatically accelerate **chlorate** formation.[1][3][7]
 - **Light Exposure:** Is the tank opaque and protected from direct sunlight?[7]

- Tank Management: Do you practice "first-in, first-out"? Avoid mixing new and old hypochlorite solutions in the same tank.[4] Periodically clean the storage tanks.[4]
- Test the Source Chemical: Measure the **chlorate** concentration directly in your hypochlorite stock solution.
- Review Purchasing Specifications: Ensure your supplier provides fresh, low-**chlorate** hypochlorite and includes a certificate of analysis with the delivery.[4]

Scenario B: Using On-Site Generation (OSG)

- Generator Performance: Although OSG systems typically produce less **chlorate**, improper operation can be a factor.[7][12] Review the manufacturer's guidelines for optimal performance.
- Storage of Generated Solution: Even with OSG, the generated solution should be used promptly. Check the residence time in the day tank.

Scenario C: Using Chlorine Dioxide

- Generator Tuning: Improperly balanced chlorine dioxide generators can be a significant source of **chlorate**. [12] Verify that the generator is operating according to specifications.
- Secondary Disinfection: If you use free chlorine after chlorine dioxide treatment, ensure that residual chlorite is minimized before the chlorine addition to prevent its oxidation to **chlorate**. [12]

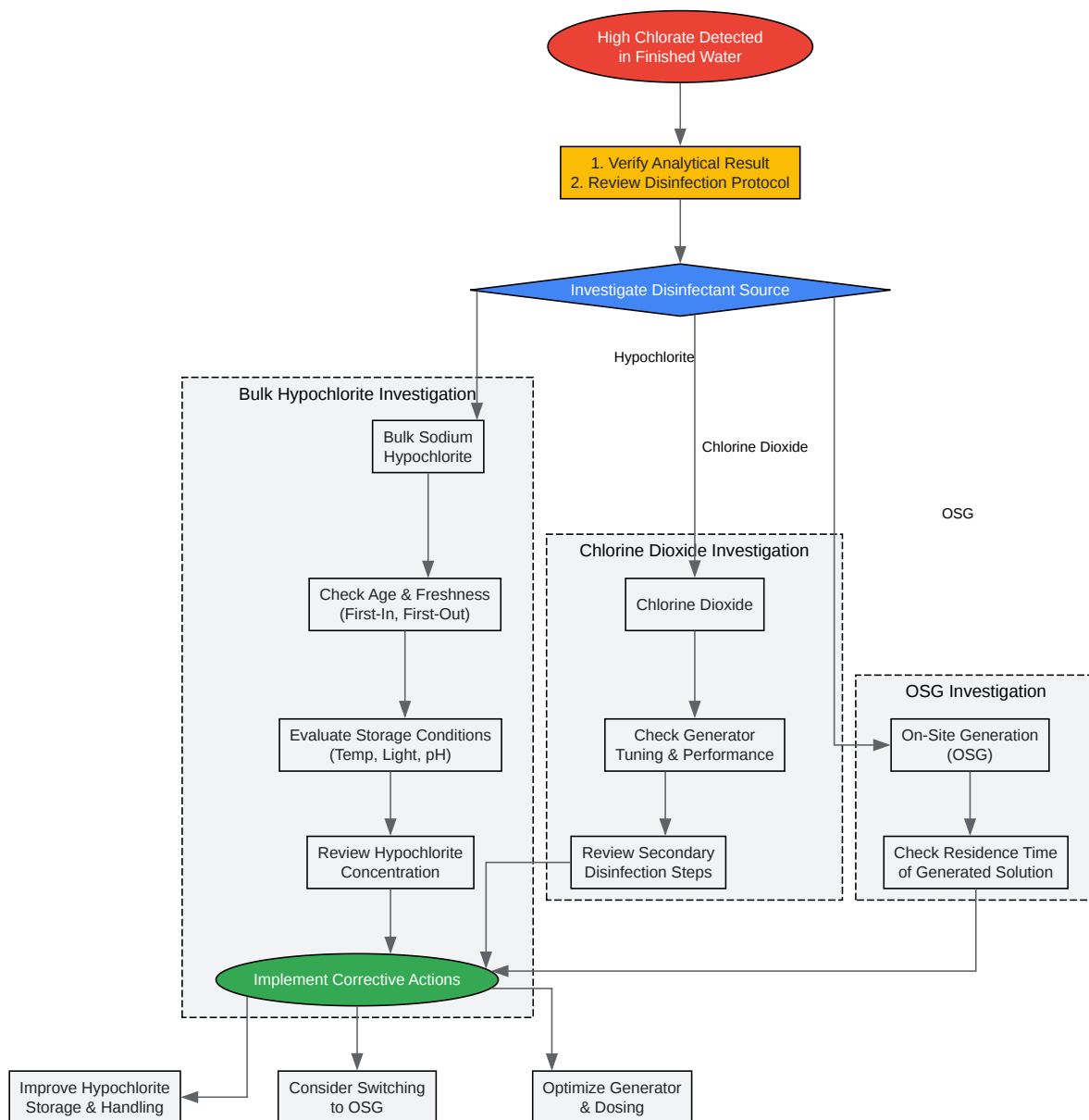
Step 3: Corrective Actions & Mitigation Strategies

Based on the investigation, implement the following strategies:

- Optimize Hypochlorite Management:
 - Reduce Storage Time: Order smaller, more frequent deliveries.[7]
 - Control Temperature: Move storage tanks to a cooler location or install cooling systems.
 - Purchase Lower Concentration: Use lower-strength hypochlorite solutions, as they are more stable.[1][7]

- Dilute on Delivery: Consider diluting the concentrated hypochlorite once it has been delivered to the treatment plant.[\[1\]](#)
- Switch to On-Site Generation: For long-term control, transitioning from bulk hypochlorite to an on-site generation system is a highly effective strategy for minimizing **chlorate**.[\[1\]](#)[\[8\]](#)
- Optimize Chlorine Dioxide System: Tune the generator to minimize **chlorate** production and manage subsequent disinfection steps to avoid the oxidation of chlorite.

The logical flow for troubleshooting high **chlorate** levels is visualized in the diagram below.



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Caption: Troubleshooting workflow for elevated **chlorate** levels.

Quantitative Data Summary

The formation of **chlorate** is highly dependent on the storage conditions of sodium hypochlorite solutions. The following table summarizes key influencing factors and their quantitative impact.

Factor	Condition	Impact on Chlorate Formation	Citation(s)
Temperature	Stored at >25°C vs. <20°C	Rate of degradation and chlorate formation increases significantly with higher temperatures. Every 5°C reduction can slow byproduct production substantially.	[7]
Concentration	High-strength (>10-12%) vs. Low-strength (<10%)	High-strength solutions degrade more rapidly. Doubling the hypochlorite concentration can lead to a fourfold increase in the decomposition rate.	[7]
pH	pH < 11	Degradation to chlorate accelerates significantly.	[7][11]
pH	pH 11 - 13	Optimal range for hypochlorite stability, minimizing chlorate formation during storage.	[1][7][11]
Storage Time	Extended storage	Directly correlates with increased chlorate concentration as degradation progresses over time.	[1][3][7]

Experimental Protocols

Protocol 1: Determination of Chlorate in Water Samples by Ion Chromatography

This protocol outlines a standard method for quantifying **chlorate** concentrations in water samples. Ion chromatography (IC) is a widely used and reliable technique.[\[14\]](#)

1. Objective: To accurately measure the concentration of **chlorate** in a given water sample.

2. Materials & Equipment:

- Ion Chromatograph system with a suppressed conductivity detector.
- Anion-exchange column (e.g., Thermo Scientific™ Dionex™ IonPac™ AS9-HC).
- Eluent solution (e.g., 9 mM Sodium Carbonate).
- Certified **chlorate** standard (1000 mg/L).
- Reagent water (18 MΩ-cm or better).
- 0.2 µm syringe filters.
- Autosampler vials.

3. Sample Preparation:

- Collect the water sample in a clean, pre-rinsed bottle.
- If the sample contains particulates, filter it through a 0.2 µm syringe filter into an autosampler vial.
- If required, add a preservative such as ethylenediamine (EDA) to prevent further chlorine decay and byproduct formation, especially if there is a delay before analysis.[\[14\]](#)

4. Calibration:

- Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/L) by diluting the 1000 mg/L stock standard with reagent water.
- Run the standards on the IC system to generate a calibration curve (peak area vs. concentration). The correlation coefficient (r^2) should be >0.995 .

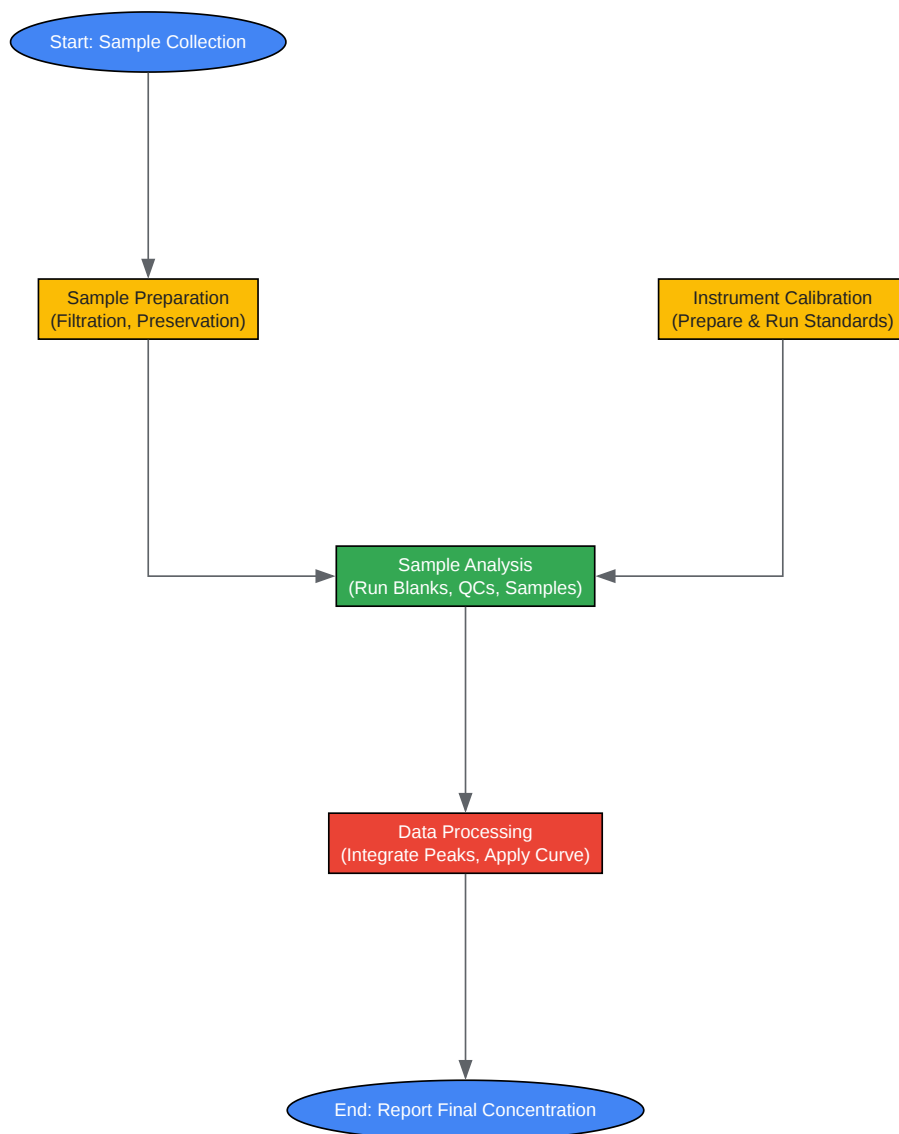
5. Sample Analysis:

- Place the prepared sample vials in the autosampler tray.
- Run the samples using the same instrument method as the calibration standards.
- Include a blank (reagent water) and a quality control check standard with each batch of samples to ensure accuracy.

6. Data Analysis:

- The instrument software will integrate the **chlorate** peak and calculate the concentration based on the calibration curve.
- Apply any dilution factors used during sample preparation to determine the final concentration in the original sample.

The workflow for this experimental protocol is visualized below.



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Caption: Experimental workflow for **chlorate** analysis by IC.

Protocol 2: Evaluating the Impact of Storage Temperature on Chlorate Formation

1. Objective: To quantify the rate of **chlorate** formation in a sodium hypochlorite solution at different storage temperatures.

2. Materials & Equipment:

- One batch of commercial sodium hypochlorite solution.
- Multiple temperature-controlled environments (e.g., incubators, refrigerators, water baths) set to desired temperatures (e.g., 15°C, 25°C, 35°C).
- IC system for **chlorate** analysis (as per Protocol 1).
- Titration equipment or spectrophotometer to measure free available chlorine (FAC).
- Inert, opaque storage containers.

3. Experimental Setup:

- Divide the single batch of hypochlorite solution into several aliquots in identical, sealed, opaque containers.
- Measure the initial **chlorate** and FAC concentration of the batch at Day 0.
- Place the containers into the different temperature-controlled environments.

4. Procedure:

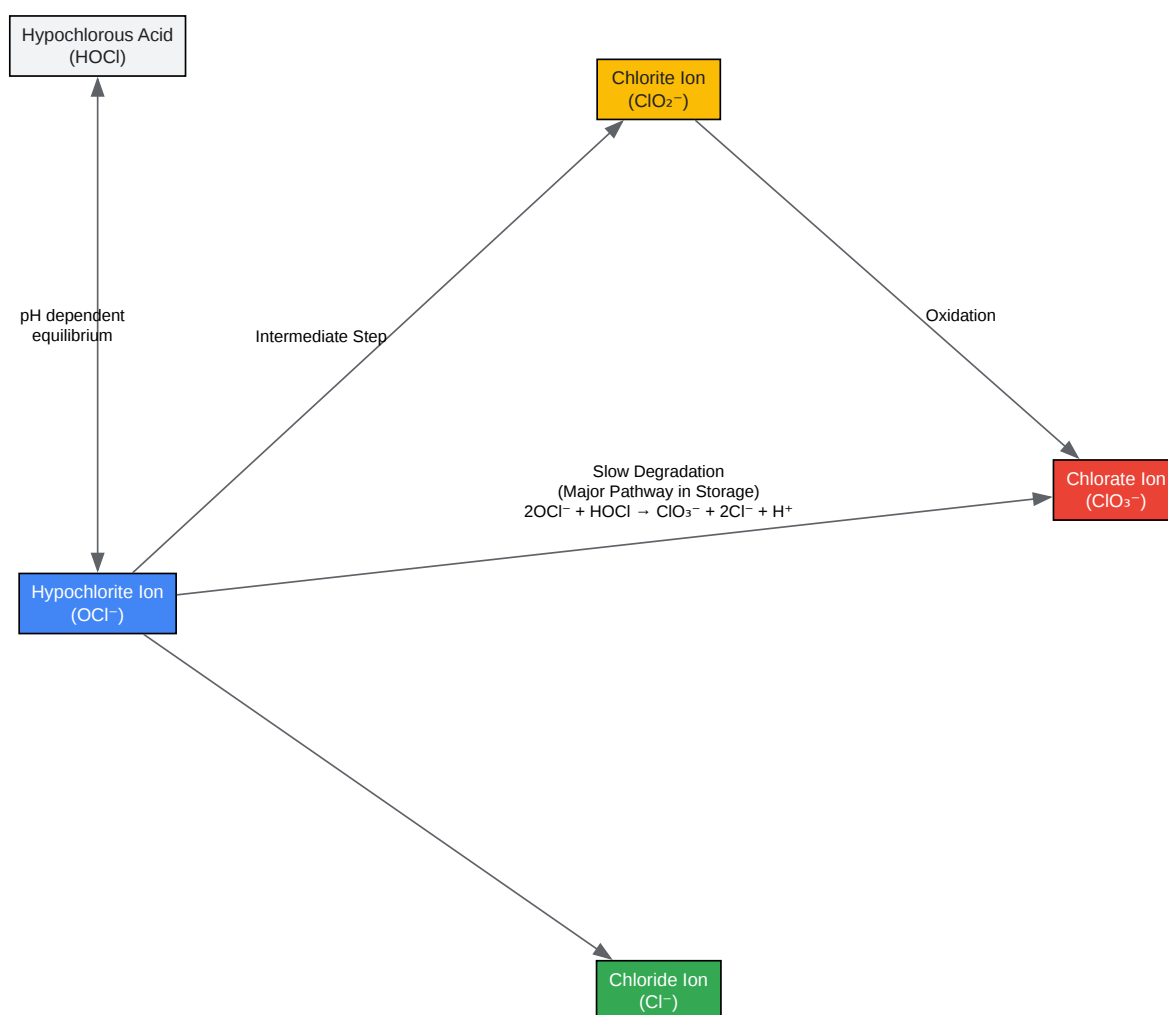
- At predefined time intervals (e.g., Day 3, 7, 14, 21, 30), remove one aliquot from each temperature environment.
- Immediately analyze each aliquot for:
 - **Chlorate** concentration (using Protocol 1).
 - FAC concentration.

- Record the results for each temperature and time point.

5. Data Analysis:

- Plot the **chlorate** concentration vs. time for each temperature condition.
- Plot the FAC concentration vs. time for each temperature condition.
- Calculate the rate of **chlorate** formation (e.g., in mg/L/day) at each temperature. This will demonstrate the acceleration of byproduct formation at higher temperatures.

The chemical pathway for hypochlorite degradation is shown in the diagram below.



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Caption: Simplified pathways of hypochlorite degradation to **chlorate**.

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